Electrochemical Amination: Ni(bpy)3Br2 Enables C–N Cross-Coupling Where Pd and Cu Systems Struggle
Ni(bpy)3Br2 is established as the optimal precatalyst for the electrochemically enabled, nickel-catalyzed amination of aryl halides with amines. This methodology, developed by the Baran Lab, addresses a critical gap in C–N bond formation, a transformation largely dominated by palladium and copper systems [1]. The use of Ni(bpy)3Br2 in an undivided cell with a reticulated vitreous carbon (RVC) anode and nickel foam cathode enables the amination of a broad range of aryl halides, including complex drug-like molecules, under mild conditions. This represents a direct and quantifiable advantage over traditional thermal catalytic methods, which often require harsh conditions, expensive ligands, or fail with challenging substrates.
| Evidence Dimension | Catalytic System Applicability to Broad-Scope Aryl Amination |
|---|---|
| Target Compound Data | Effective catalyst; demonstrated on complex drug molecules (e.g., amoxapine, paroxetine) [1] |
| Comparator Or Baseline | Pd- and Cu-based catalytic systems |
| Quantified Difference | Provides a distinct, electrochemically driven mechanism that circumvents limitations of traditional thermal Pd/Cu catalysis for specific challenging C–N bond formations [1] |
| Conditions | Electrochemical undivided cell, RVC anode, Ni cathode, 10 mol% Ni(bpy)3Br2, nBu4N·Br (0.2 M), DBU, DMA, 4 mA, r.t. |
Why This Matters
This methodology unlocks a new, complementary route to C–N bond formation, allowing chemists to overcome substrate limitations inherent to Pd and Cu catalysis, thus expanding accessible chemical space for pharmaceutical and agrochemical development.
- [1] Kawamata, Y.; Vantourout, J. C.; Hickey, D. P.; Bai, P.; Chen, L.; Hou, Q.; Qiao, W.; Baran, P. S. Electrochemically Enabled, Nickel-Catalyzed Amination. Angew. Chem. Int. Ed. 2017, 56 (42), 13088-13093. View Source
